7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline
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Overview
Description
7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclobutylaziridine moiety and a methoxyisoquinoline core, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the aziridine ring through a cyclization reaction, followed by the introduction of the cyclobutyl group. The final step involves the coupling of the aziridine intermediate with the methoxyisoquinoline core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline exerts its effects depends on its specific interactions with molecular targets. For instance, if the compound is being studied for its biological activity, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline include other aziridine-containing molecules and methoxyisoquinoline derivatives. Examples include:
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Methoxyisoquinoline derivatives: Molecules with variations in the methoxy group position or additional functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclobutylaziridine moiety with the methoxyisoquinoline core. This structural feature may confer distinct reactivity and biological activity compared to other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
7-[(1-cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-7-12-5-6-18-9-13(12)8-17(16)21-11-15-10-19(15)14-3-2-4-14/h5-9,14-15H,2-4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDPZQBTQBGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OCC3CN3C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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